![molecular formula C14H9BrClIO2 B3286678 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde CAS No. 832674-04-1](/img/structure/B3286678.png)
5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde
Overview
Description
5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as BCIB and is a derivative of benzaldehyde. BCIB has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.
Mechanism of Action
The mechanism of action of BCIB is not fully understood, but it is believed to involve the inhibition of certain signaling pathways in cancer cells. Specifically, BCIB has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, BCIB may induce cell death in cancer cells.
Biochemical and Physiological Effects:
BCIB has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its antitumor activity, BCIB has been shown to inhibit the activity of other kinases, including AKT and ERK. BCIB has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using BCIB in lab experiments is its high purity and stability. BCIB is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using BCIB is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on BCIB. One potential area of investigation is the development of BCIB derivatives with improved solubility and potency. Another area of research could be the investigation of BCIB's potential as a treatment for other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of BCIB and its potential applications in drug discovery.
Scientific Research Applications
BCIB has been extensively studied for its potential applications in drug discovery. It has been shown to have antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and melanoma. BCIB has also been investigated for its potential as a kinase inhibitor, which could be useful in the development of new cancer therapies.
properties
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClIO2/c15-11-5-10(7-18)14(13(17)6-11)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCYAAVWFJCASO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)Br)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211858 | |
Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde | |
CAS RN |
832674-04-1 | |
Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832674-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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